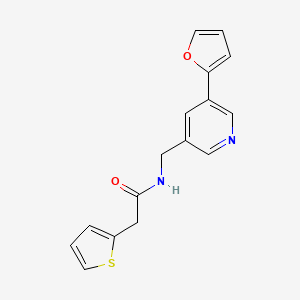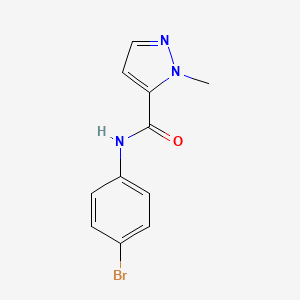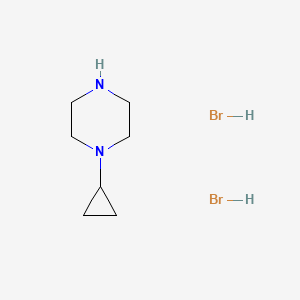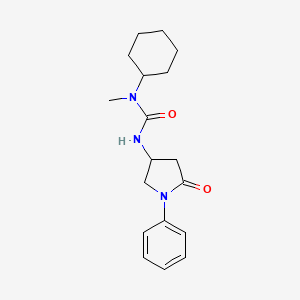
4-(chloromethyl)-N-(3-chlorophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(chloromethyl)-N-(3-chlorophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-imine is a useful research compound. Its molecular formula is C14H16Cl2N2OS and its molecular weight is 331.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antihypertensive and Cardiotropic Drug Research
A study conducted by Drapak et al. (2019) explored the potential of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, a class of compounds similar to 4-(chloromethyl)-N-(3-chlorophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-imine, for their antihypertensive and cardiotropic properties. The research involved synthesizing these compounds and conducting docking studies to identify potential inhibitors of the angiotensin II receptor, a key target in hypertension management. Pharmacological studies confirmed the presence of an antihypertensive effect in these compounds (Drapak et al., 2019).
Synthesis and Structural Analysis
D’hooghe et al. (2005) developed a new synthesis method for 3-arylmethyl-4-chloromethyl-2-imino-1,3-thiazolidines, closely related to the compound . The study detailed a ring transformation process and described the interconvertibility of the synthesized thiazolidines. This research contributes to the understanding of the synthetic pathways and structural characteristics of thiazol-imine derivatives (D’hooghe, Waterinckx, & de Kimpe, 2005).
Molecular Docking and Quantum Chemical Calculations
The molecular structure and spectroscopic data of compounds structurally similar to this compound have been analyzed by Viji et al. (2020) using DFT calculations and molecular docking. This study provides insights into the molecular parameters, charge transfer, and potential biological effects of these compounds (Viji et al., 2020).
Anticancer and Antimicrobial Activity Studies
Research by Viji et al. (2020) also covered the antimicrobial and anticancer activities of similar thiazol derivatives. The study combined quantum chemical methods with biological screening to evaluate the potential therapeutic uses of these compounds (Viji, Revathi, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Antidepressant Activity
A study by Yusuf, Khan, and Ahmed (2008) on 5-amino-1, 3, 4-thiadiazole-2-thiol imines, structurally related to the compound , revealed significant antidepressant activity. This study adds to the body of knowledge on the potential psychiatric applications of thiazol-imine derivatives (Yusuf, Khan, & Ahmed, 2008).
Cardioprotective Activity
Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles, which were evaluated for their cardioprotective activity. This research suggests the potential of thiazol-imine derivatives in developing new cardioprotective agents (Drapak et al., 2019).
Synthesis and Structural Characterization
Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized thiazole derivatives, providing valuable information on the synthesis and molecular structure of compounds similar to this compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
特性
IUPAC Name |
4-(chloromethyl)-N-(3-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2OS/c1-19-7-3-6-18-13(9-15)10-20-14(18)17-12-5-2-4-11(16)8-12/h2,4-5,8,10H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWKYSJIBOLPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CSC1=NC2=CC(=CC=C2)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2469664.png)
![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)

![N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B2469671.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)


![N-[(1-Benzylpyrazol-4-yl)methyl]-1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;dihydrochloride](/img/structure/B2469676.png)
![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)

![(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2469683.png)
![5-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2469685.png)

![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)